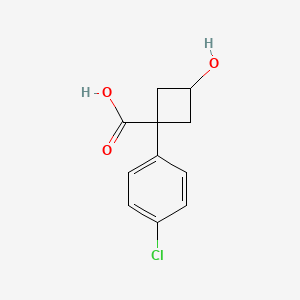
1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid
Overview
Description
Scientific Research Applications
Photochemical Reactivity
A study on the photochemical reactivity of chloro-substituted trans-stilbene-4-carboxylic-acids and their derivatives, including compounds similar to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, shows that these compounds undergo dimerization upon excitation at the longest wavelength absorption band. This process involves a stereospecific cycloaddition to the substituted cyclobutane system, highlighting their potential in photochemical applications (Brune et al., 1994).
Synthesis of Hydroxy Derivatives
Research on the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid reveals efficient processes involving [2 + 2]-photocycloaddition reactions. This study indicates the potential of such compounds, closely related to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, in synthesizing unique cyclobutane derivatives with significant applications in pharmaceutical and medicinal chemistry (Chang et al., 2018).
Antibacterial Properties
Research on novel heterocyclic compounds containing fragments like 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid demonstrates promising antibacterial properties. These compounds are synthesized and characterized for their potential application in combating bacterial infections, highlighting the significance of such chlorophenyl compounds in the development of new antibacterial agents (Mehta, 2016).
Potential in Boron Neutron Capture Therapy
A series of compounds including 4-dihydroxyborylphenyl analogues of 1-aminocyclobutanecarboxylic acid (similar to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid) have been synthesized for potential use in boron neutron capture therapy (BNCT). These compounds demonstrate the versatility of cyclobutanecarboxylic acids in developing therapeutic agents for cancer treatment (Srivastava et al., 1999).
Synthesis of Novel Antimicrobial Compounds
Research into the synthesis and antimicrobial activity of various heterocyclic compounds, starting from materials like 4-chlorophenol, underscores the potential of chlorophenyl-derived compounds in pharmaceutical applications. The synthesized compounds, related to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, show effectiveness against both gram-positive and gram-negative bacteria, emphasizing their role in developing new antimicrobial drugs (Wanjari, 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVUQOBVSQOFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Cl)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679927 | |
| Record name | 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid | |
CAS RN |
1145681-01-1 | |
| Record name | 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1504744.png)
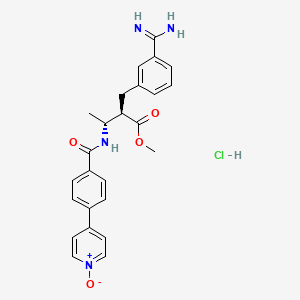

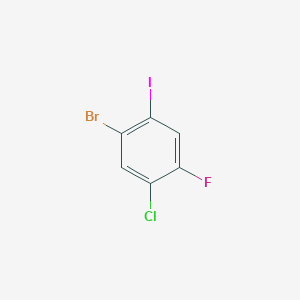
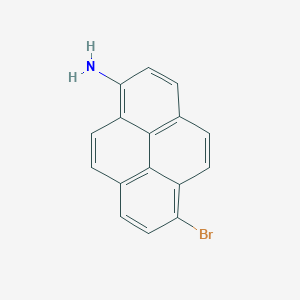
![2-{2-[4-(3-Benzyloxy-phenylsulfanyl)-2-chloro-phenyl]-ethyl}-2-fluoro-malonic acid diethyl ester](/img/structure/B1504772.png)
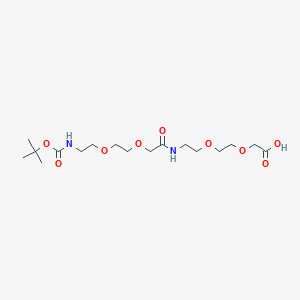
![(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B1504779.png)
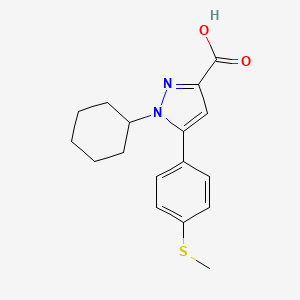
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B1504791.png)
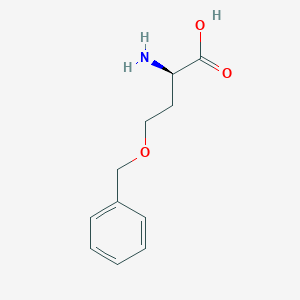
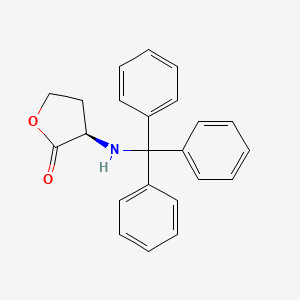
![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B1504798.png)
